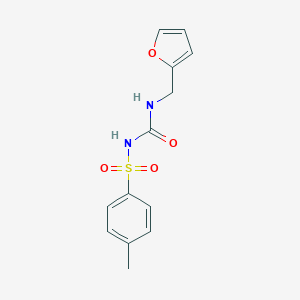
1-Furfuryl-3-(P-Tolylsulfonyl)-Urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Furfuryl-3-(P-Tolylsulfonyl)-Urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a furfuryl group and a p-tolylsulfonyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea can be synthesized through a multi-step process involving the reaction of furfurylamine with p-toluenesulfonyl chloride to form 1-furfuryl-3-(p-tolylsulfonyl)urea. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea undergoes various chemical reactions, including:
Oxidation: The furfuryl group can be oxidized to form corresponding furfural derivatives.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of different urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Furfural derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
1-Furfuryl-3-(P-Tolylsulfonyl)-Urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea involves its interaction with specific molecular targets. The furfuryl group can interact with nucleophilic sites in biological molecules, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Furfuryl-3-(P-Tolylsulfonyl)-Urea can be compared with other similar compounds such as:
- 1-(P-Tolylsulfonyl)-2-(3H)-Benzimidazolethione
- 1-Phenyl-3-(P-Tolylsulfonyl)-2-Thiourea
- 1,1-Diethyl-3-(P-Tolylsulfonyl)Urea
- 1,1-Dipropyl-3-(P-Tolylsulfonyl)Urea
Uniqueness: The presence of both the furfuryl and p-tolylsulfonyl groups in this compound makes it unique compared to other urea derivatives. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
100796-22-3 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)butanamide |
InChI |
InChI=1S/C16H22N2O/c1-2-5-15(19)17-14-10-12-6-3-8-18-9-4-7-13(11-14)16(12)18/h10-11H,2-9H2,1H3,(H,17,19) |
Clé InChI |
AVUGJDOFAYYYMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CO2 |
SMILES canonique |
CCCC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















